molecular formula C15H14N2O3S2 B169458 N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide CAS No. 15850-94-9

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

Cat. No. B169458
CAS RN: 15850-94-9
M. Wt: 334.4 g/mol
InChI Key: SMDTZLFVDJPWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O3S2 . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide involves two stages . In the first stage, benzenesulfonyl chloride reacts with DMAP and triethylamine in dichloromethane at 20°C for 0.25 hours . In the second stage, 2-Amino-6-ethoxybenzothiazole is added and the reaction is carried out in dichloromethane at a temperature between 20 and 40°C .


Molecular Structure Analysis

The InChI code for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is 1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) . The molecular weight of the compound is 334.42 g/mol .


Physical And Chemical Properties Analysis

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a solid substance that should be stored in a dry room at normal temperature . The compound has a molecular weight of 334.41 g/mol . It has a high gastrointestinal absorption and is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The compound is moderately soluble, with a solubility of 0.0154 mg/ml .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H320, H315, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDTZLFVDJPWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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